molecular formula C8H8BrClO3S B1273997 5-bromo-2-ethoxy-benzenesulfonyl Chloride CAS No. 379255-01-3

5-bromo-2-ethoxy-benzenesulfonyl Chloride

Cat. No. B1273997
M. Wt: 299.57 g/mol
InChI Key: QVECNSRYIWTUJL-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-benzenesulfonyl chloride is a chemical compound that is related to various other compounds studied in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can give insights into its potential characteristics and reactivity. For instance, compounds with bromo and methoxy substituents on a benzene ring, as well as those with sulfonyl chloride groups, are frequently explored for their synthetic utility and biological activity .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of reaction conditions to achieve the desired selectivity and yield. For example, the total synthesis of a complex natural product with bromo and methoxy substituents was achieved in five steps with an overall yield of 34% . Similarly, the synthesis of a bismuth compound with a bromo and methoxyphenyl group was performed using benzenesulfonic acid and hydrogen peroxide in ether . These studies suggest that the synthesis of 5-bromo-2-ethoxy-benzenesulfonyl chloride would likely involve multiple steps, possibly including the use of chlorosulfonic acid as a reagent to introduce the sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of compounds with sulfonyl chloride groups has been determined using techniques such as X-ray diffraction. For example, the structure of 2,4,5-trichlorobenzenesulfonyl chloride was elucidated, revealing an orthorhombic crystal system and providing details on bond lengths and angles . This information can be extrapolated to predict that 5-bromo-2-ethoxy-benzenesulfonyl chloride would also exhibit a well-defined molecular structure with specific geometric parameters influenced by the presence of the sulfonyl chloride group.

Chemical Reactions Analysis

Compounds with bromo and sulfonyl groups are known to participate in various chemical reactions. Brominated compounds can undergo further functionalization, such as O-demethylation , while sulfonyl chlorides are typically reactive towards nucleophiles, leading to substitution reactions . The presence of an ethoxy group in 5-bromo-2-ethoxy-benzenesulfonyl chloride would likely influence its reactivity, potentially making it a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied to some extent. For instance, the solvate form of a tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was characterized, providing insights into its solubility and crystalline structure . The properties of 5-bromo-2-ethoxy-benzenesulfonyl chloride would be expected to include a melting point, solubility in various solvents, and stability under different conditions, which would be important for its handling and use in chemical reactions.

Scientific Research Applications

Catalytic Reactions and Arylation

  • 5-bromo-2-ethoxy-benzenesulfonyl chloride has been utilized in Pd-catalyzed desulfitative arylation, proving effective in coupling with heteroarenes. This process achieves moderate to high yields without cleaving the C–Br bonds, thus allowing further transformations and showcasing regioselective arylations (Skhiri et al., 2015).

Synthesis of Sulfonyl Chlorides

  • The compound has been involved in the synthesis of various benzenesulfonyl and arylmethanesulfonyl chlorides, demonstrating its versatility in chemical synthesis and the preparation of functionally diverse sulfides (Kim, Ko, & Kim, 1992).

Pharmaceutical Research

  • It has played a role in the synthesis of brominated 2-phenitidine derivatives, which are significant in the study of cholinesterases and potential treatments for Alzheimer’s Disease (Abbasi et al., 2014).
  • In the development of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, it has been used for nucleophilic substitution reactions. These compounds exhibited significant antimicrobial activity, highlighting its potential in antibacterial drug development (Ranganatha et al., 2018).

Safety And Hazards

Safety data sheets suggest that this compound may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment and under a chemical fume hood .

properties

IUPAC Name

5-bromo-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVECNSRYIWTUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395067
Record name 5-bromo-2-ethoxy-benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-ethoxy-benzenesulfonyl Chloride

CAS RN

379255-01-3
Record name 5-bromo-2-ethoxy-benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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